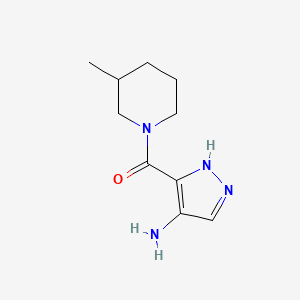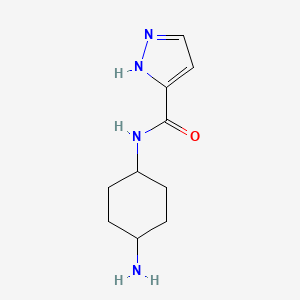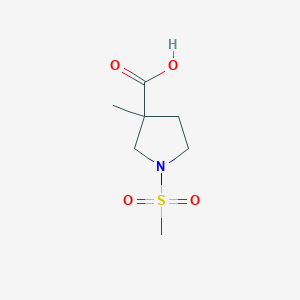
(4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of (4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as HDAC6, which is involved in the regulation of gene expression and cell growth. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (Kouznetsov et al., 2011).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of certain enzymes, such as HDAC6, which is involved in the regulation of gene expression and cell growth (Kouznetsov et al., 2011).
Avantages Et Limitations Des Expériences En Laboratoire
(4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for a long time without degradation. However, it also has some limitations. It is toxic and requires special handling and disposal procedures. It also has low solubility in water, which can make it difficult to use in certain experiments (Kouznetsov et al., 2011).
Orientations Futures
There are several future directions for the study of (4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone. It can be studied further as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It can also be used as a tool compound for the study of various biological processes, such as protein-protein interactions and enzyme activity. Further research can also be done to understand the mechanism of action of this compound and its effects on different biological systems (Kouznetsov et al., 2011).
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its unique properties. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research can be done to understand the potential of this compound as a drug candidate and its effects on different biological systems.
Méthodes De Synthèse
The synthesis method of (4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone involves the reaction of 3-methylpiperidine and 4-amino-1H-pyrazole-5-carboxaldehyde in the presence of acetic acid and sodium triacetoxyborohydride. The reaction produces this compound as a white solid with a yield of 86% (Kouznetsov et al., 2011).
Applications De Recherche Scientifique
(4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone has been widely used in scientific research for its unique properties. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been used as a tool compound for the study of various biological processes, such as protein-protein interactions and enzyme activity (Kouznetsov et al., 2011).
Propriétés
IUPAC Name |
(4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-3-2-4-14(6-7)10(15)9-8(11)5-12-13-9/h5,7H,2-4,6,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNAPEVMNYOWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7569135.png)
![N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569142.png)


![2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid](/img/structure/B7569168.png)
![5-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7569173.png)
![4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid](/img/structure/B7569179.png)
![3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7569183.png)

![N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7569213.png)


![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569244.png)
![3-methyl-1-[(E)-3-phenylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569249.png)
